molecular formula C14H16N2OS B285579 N-ethyl-3-(8-quinolinylsulfanyl)propanamide

N-ethyl-3-(8-quinolinylsulfanyl)propanamide

Numéro de catalogue B285579
Poids moléculaire: 260.36 g/mol
Clé InChI: WTQPPLPBLDGJND-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-ethyl-3-(8-quinolinylsulfanyl)propanamide, also known as ESI-09, is a small molecule inhibitor of the Wnt signaling pathway. This pathway is involved in numerous biological processes, including embryonic development, tissue regeneration, and cell differentiation. Dysregulation of the Wnt pathway has been implicated in various diseases, such as cancer, osteoporosis, and Alzheimer's disease. ESI-09 has been shown to inhibit the Wnt pathway and has potential therapeutic applications in these diseases.

Mécanisme D'action

N-ethyl-3-(8-quinolinylsulfanyl)propanamide inhibits the Wnt signaling pathway by binding to the protein Dishevelled, which is a key component of the pathway. Dishevelled is involved in the activation of the Wnt pathway, and N-ethyl-3-(8-quinolinylsulfanyl)propanamide prevents its activation. This inhibition of the Wnt pathway has downstream effects on various biological processes, including cell proliferation, differentiation, and migration.
Biochemical and Physiological Effects:
N-ethyl-3-(8-quinolinylsulfanyl)propanamide has been shown to have various biochemical and physiological effects. In cancer research, N-ethyl-3-(8-quinolinylsulfanyl)propanamide has been shown to inhibit cell proliferation and induce cell death in breast cancer cells. In osteoporosis research, N-ethyl-3-(8-quinolinylsulfanyl)propanamide has been shown to increase bone density and reduce bone loss by promoting bone formation and inhibiting bone resorption. In Alzheimer's disease research, N-ethyl-3-(8-quinolinylsulfanyl)propanamide has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are associated with cognitive decline.

Avantages Et Limitations Des Expériences En Laboratoire

N-ethyl-3-(8-quinolinylsulfanyl)propanamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has been extensively studied in various biological systems, which makes it a well-characterized compound. However, N-ethyl-3-(8-quinolinylsulfanyl)propanamide also has limitations. It has low solubility in water, which can make it difficult to administer in certain biological systems. It also has limited selectivity for the Wnt pathway, which can lead to off-target effects.

Orientations Futures

There are several future directions for research on N-ethyl-3-(8-quinolinylsulfanyl)propanamide. One direction is to further investigate its potential therapeutic applications in cancer, osteoporosis, and Alzheimer's disease. Another direction is to develop more selective inhibitors of the Wnt pathway, which could reduce off-target effects. Additionally, research could focus on optimizing the administration of N-ethyl-3-(8-quinolinylsulfanyl)propanamide to improve its solubility and bioavailability in biological systems.

Méthodes De Synthèse

The synthesis of N-ethyl-3-(8-quinolinylsulfanyl)propanamide involves several steps. First, 8-chloroquinoline is reacted with thiourea to form 8-quinolinylthiourea. This compound is then reacted with ethyl bromoacetate to produce N-ethyl-8-quinolinylthiourea. Finally, this compound is reacted with 2-bromo-3-(propylsulfanyl)propanoic acid to produce N-ethyl-3-(8-quinolinylsulfanyl)propanamide.

Applications De Recherche Scientifique

N-ethyl-3-(8-quinolinylsulfanyl)propanamide has been extensively studied in scientific research for its potential therapeutic applications. In cancer research, N-ethyl-3-(8-quinolinylsulfanyl)propanamide has been shown to inhibit the growth of breast cancer cells and reduce tumor size in mice. In osteoporosis research, N-ethyl-3-(8-quinolinylsulfanyl)propanamide has been shown to increase bone density and reduce bone loss in mice. In Alzheimer's disease research, N-ethyl-3-(8-quinolinylsulfanyl)propanamide has been shown to reduce the accumulation of beta-amyloid plaques in the brain, a hallmark of the disease.

Propriétés

Formule moléculaire

C14H16N2OS

Poids moléculaire

260.36 g/mol

Nom IUPAC

N-ethyl-3-quinolin-8-ylsulfanylpropanamide

InChI

InChI=1S/C14H16N2OS/c1-2-15-13(17)8-10-18-12-7-3-5-11-6-4-9-16-14(11)12/h3-7,9H,2,8,10H2,1H3,(H,15,17)

Clé InChI

WTQPPLPBLDGJND-UHFFFAOYSA-N

SMILES

CCNC(=O)CCSC1=CC=CC2=C1N=CC=C2

SMILES canonique

CCNC(=O)CCSC1=CC=CC2=C1N=CC=C2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.